molecular formula C26H25N5O3 B611416 Tolebrutinib CAS No. 1971920-73-6

Tolebrutinib

Cat. No. B611416
M. Wt: 455.518
InChI Key: KOEUOFPEZFUWRF-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolebrutinib is an investigational brain-penetrant and bioactive Bruton’s tyrosine kinase (BTK) inhibitor . It achieves cerebrospinal fluid (CSF) concentrations sufficient to modulate B lymphocytes and microglial cells . It is being evaluated in Phase 3 clinical trials for the treatment of relapsing forms of MS (RMS), non-relapsing secondary progressive MS (nrSPMS), primary progressive MS (PPMS), and myasthenia gravis (MG) .


Synthesis Analysis

The synthesis of Tolebrutinib starts with the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to obtain the chloride intermediate, and then the amidation of the chloride intermediate with 4-(aminomethyl)benzoic acid under the action of TEA .


Molecular Structure Analysis

The chemical formula of Tolebrutinib is C26H25N5O3 . Its exact mass is 455.20 and its molecular weight is 455.518 .


Chemical Reactions Analysis

Tolebrutinib was rapidly and completely absorbed from the gastrointestinal tract, followed by rapid and extensive metabolism . Excretion via feces was the major elimination pathway of the administered radioactivity (78%) . Tolebrutinib was highly metabolized, with 19 metabolites identified in human plasma .

Scientific Research Applications

Tolebrutinib in Multiple Sclerosis Treatment

Tolebrutinib, an oral brain-penetrant BTK inhibitor, shows promising results in treating relapsing multiple sclerosis. A phase 2b trial demonstrated a dose-dependent reduction in new gadolinium-enhancing lesions, indicating its efficacy in reducing acute inflammation in MS (Reich et al., 2021).

Pharmacodynamics of Tolebrutinib

A phase 1 clinical trial evaluated the safety, exposure, and pharmacodynamics of Tolebrutinib. The trial found that Tolebrutinib is well-tolerated and has a rapid absorption rate. It demonstrated extensive and prolonged peripheral BTK occupancy, indicating its potential to target inflammation both peripherally and in the central nervous system (Owens et al., 2021).

Radio Synthesis for Imaging Studies

Tolebrutinib has been used in radio synthesis for imaging studies. The creation of [11C]Tolebrutinib, a potential PET imaging agent for BTK, was achieved for in vivo imaging of B-cell malignancies and multiple sclerosis (Dahl et al., 2020).

Safety And Hazards

Tolebrutinib is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common adverse events reported were headache, COVID-19, nasopharyngitis, upper respiratory tract infection, and arthralgia .

Future Directions

Phase 3 trials in relapsing multiple sclerosis (MS), GEMINI I and GEMINI II, are fully enrolled and on track for a 2024 FDA submission in the U.S . New data for Tolebrutinib showed a significant effect on key immune mediators that may drive disease progression within the CNS .

properties

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEUOFPEZFUWRF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolebrutinib

CAS RN

1971920-73-6
Record name Tolebrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971920736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZ82ZYY9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolebrutinib
Reactant of Route 2
Tolebrutinib
Reactant of Route 3
Reactant of Route 3
Tolebrutinib
Reactant of Route 4
Reactant of Route 4
Tolebrutinib
Reactant of Route 5
Tolebrutinib
Reactant of Route 6
Reactant of Route 6
Tolebrutinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.